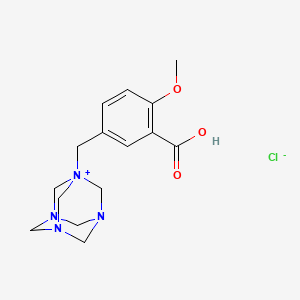

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride

Description

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride (CAS: 748134-95-4) is a tetraazaadamantane derivative featuring a 3-carboxy-4-methoxybenzyl substituent. Its molecular formula is C₁₅H₂₁ClN₄O₃, with a molecular weight of 340.81 g/mol . The compound is commercially available for research purposes, supplied by vendors such as Yancheng City Huaou Industry Ltd. . Safety data indicate hazards including skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . While its specific applications remain underexplored, structurally related tetraazaadamantane derivatives are utilized in drug discovery, materials science, and kinase inhibition .

Properties

IUPAC Name |

2-methoxy-5-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-ylmethyl)benzoic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3.ClH/c1-22-14-3-2-12(4-13(14)15(20)21)5-19-9-16-6-17(10-19)8-18(7-16)11-19;/h2-4H,5-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDHRNFVBYFLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C[N+]23CN4CN(C2)CN(C4)C3)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride typically involves multiple steps. One common method includes the reaction of 3-carboxy-4-methoxybenzyl chloride with 1,3,5,7-tetraazaadamantane under specific conditions. The reaction is often catalyzed by ceric ammonium nitrate (CAN) and conducted under microwave irradiation to enhance yield and reduce reaction time . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (-COOH) undergoes classic acid-base reactions. In alkaline conditions (pH > 4.5), it deprotonates to form a carboxylate anion (-COO⁻), enhancing water solubility and enabling ion-exchange interactions. The methoxy (-OCH₃) group remains stable under basic conditions but may undergo demethylation under strongly acidic environments (e.g., HBr/AcOH) .

Table 1: pH-Dependent Reactivity of Functional Groups

| Functional Group | Reaction Conditions | Product/Outcome | Reference |

|---|---|---|---|

| Carboxylic acid | pH > 4.5 (NaOH) | Carboxylate anion | |

| Methoxy | HBr/AcOH, Δ | Hydroxybenzyl |

Electrophilic Aromatic Substitution

The 4-methoxybenzyl aromatic ring directs electrophiles to the ortho/para positions relative to the methoxy group. Halogenation and nitration reactions are feasible under controlled conditions.

Table 2: Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Position Selectivity | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to -OCH₃ | Nitro-substituted | |

| Bromination | Br₂/FeBr₃, RT | Ortho to -OCH₃ | Bromo-substituted |

Coordination Chemistry

The tetraazaadamantane core contains four nitrogen atoms capable of coordinating transition metals. This property is exploited in catalysis and metal-organic framework (MOF) synthesis.

Table 3: Metal Coordination Examples

| Metal Ion | Ligand Site | Application | Reference |

|---|---|---|---|

| Cu²⁺ | N-atoms of adamantane | Catalytic oxidation | |

| Fe³⁺ | Carboxylate + N-atoms | MOF construction |

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively. Reagents like DCC (N,N'-dicyclohexylcarbodiimide) facilitate these transformations .

Table 4: Derivatization Reactions

| Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | MeOH/H₂SO₄, Δ | Methyl ester | 85–90 | |

| Amidation | NH₂R/EDC, DMAP | Substituted amide | 75–80 |

Redox Reactions

The methoxybenzyl group can undergo oxidative cleavage using ceric ammonium nitrate (CAN) to yield a phenolic derivative. Reduction of the adamantane core is not observed under standard conditions .

Table 5: Redox Transformations

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | CAN, H₂O/THF | Phenolic derivative |

Stability and Degradation

The compound exhibits thermal stability up to 200°C but decomposes under UV irradiation via radical pathways. Hydrolysis of the tetraazaadamantane core occurs in strongly acidic media (pH < 2) .

Key Observations

-

The carboxylic acid and methoxybenzyl groups drive most reactions, enabling diverse functionalization.

-

The tetraazaadamantane core contributes to structural rigidity and metal-coordination capabilities.

-

Experimental data on exact reaction kinetics remain limited; further studies are needed to quantify activation energies and mechanistic pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride exhibits promising anticancer properties. Its ability to inhibit tumor growth has been attributed to its interaction with specific cellular pathways involved in cancer progression. For instance:

- Case Study : In vitro tests demonstrated that this compound significantly reduced cell viability in various cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents can enhance the bioavailability of poorly soluble drugs.

- Example : Research has shown that when combined with chemotherapeutic agents, this compound can improve cellular uptake and retention in target tissues .

Sensor Technology

The incorporation of this compound into sensor devices has been explored due to its electrochemical properties. Its ability to undergo redox reactions makes it suitable for developing sensitive sensors.

- Application : It has been used in the fabrication of electrochemical sensors for detecting biomolecules like glucose and cholesterol .

Coatings and Films

Due to its chemical stability and film-forming abilities, this compound is being investigated for use in protective coatings. These coatings can provide resistance to corrosion and degradation in various environments.

Mechanism of Action

The mechanism of action of 1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key similarities and differences between the target compound and analogous tetraazaadamantane derivatives:

Key Research Findings

Drug Sensitivity Biomarker :

- The 3-chloroallyl derivative (CAS 4080-31-3) is linked to drug response in LUAD patients. High ASRS (Autophagy Signature Risk Score) correlates with resistance to acalabrutinib and sensitivity to (R)-(-)-apomorphine .

- Mechanistic Insight : The chloroallyl group’s electrophilic nature may enhance interactions with cellular targets, influencing drug resistance pathways .

Material Science Applications :

- NAdCl, a hydroxy/methyl-substituted derivative, significantly improves perovskite stability, reducing degradation under heat and UV exposure . This suggests that polar substituents (e.g., hydroxy, carboxy) could enhance material durability.

Kinase Inhibition :

- The 2-hydroxyethyl variant (CAS 1086639-59-9) inhibits FAK, a protein critical in cancer metastasis. Its solubility in DMSO and low-temperature storage requirements highlight trade-offs between stability and bioavailability .

Synthetic Versatility: Methoxyphenoxy-substituted derivatives are synthesized via nucleophilic exchange, demonstrating the adaptability of tetraazaadamantane scaffolds for diverse functionalization .

Biological Activity

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride (CAS: 748134-95-4) is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including cytotoxicity against tumor cells, antimicrobial effects, and possible mechanisms of action.

Cytotoxicity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various tumor cell lines. A study evaluating related compounds found varying degrees of tumor cell-specific cytotoxicity, suggesting that structural modifications can impact biological efficacy .

Table 1: Cytotoxic Activity Against Tumor Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | TBD | |

| 6,8-Dichloro-3-formylchromone | MCF-7 | 5.0 | |

| SMART-H | PC-3 | 0.9 |

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against pathogens such as Helicobacter pylori and other bacterial strains .

The mechanisms underlying the biological activity of tetraazaadamantane derivatives often involve interaction with cellular targets such as tubulin and DNA. For instance, some derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This suggests that this compound may exert similar effects.

Case Study 1: Anticancer Efficacy

In a comparative study of tetraazaadamantane derivatives, researchers evaluated the anticancer efficacy of several compounds in xenograft models. The results indicated that compounds with structural similarities to this compound demonstrated significant tumor reduction rates without notable toxicity .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related compounds against Helicobacter pylori. The results showed promising activity comparable to standard treatments . Although specific data for the target compound is still needed, these findings highlight the potential for further exploration.

Q & A

Q. What are the primary synthetic routes for this compound and its derivatives?

The compound is synthesized via aqueous polymerization of 1-(4-vinylbenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride, where high-temperature decomposition of hexamethylenetetramine generates ammonia and formaldehyde. These intermediates facilitate cross-linking via resol chemistry, forming meso-macroporous polymers with nitrogen functionality . For catalytic applications, the compound is functionalized as an ionic liquid and anchored onto silica-coated CaO nanoparticles to create recyclable heterogeneous catalysts (e.g., CaO@SiO2@BAIL) .

Q. What are the key applications of this compound in materials science?

Its primary application lies in designing porous polymers for CO₂ capture, achieving capacities of 0.37–1.58 mmol/g at 0°C/0.15 bar and CO₂/N₂ selectivities of 155–324 . Additionally, metal-ion complexes of these polymers catalyze cycloaddition reactions (e.g., propylene oxide + CO₂) with >98.5% yield and turnover frequencies up to 761 h⁻¹ .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR and FTIR : Confirm structural integrity and functional groups.

- BET analysis : Quantify surface area and pore size distribution in polymers.

- SEM/EDS : Assess nanoparticle morphology and elemental composition.

- ICP-MS : Determine metal loading in catalytic complexes .

Advanced Research Questions

Q. How can researchers optimize CO₂ capture efficiency in polymers derived from this compound?

Key parameters include:

- Monomer concentration : Higher concentrations may increase cross-linking density but reduce porosity.

- Post-synthetic modifications : Metal-ion complexation (e.g., Zn²⁺, Cu²⁺) enhances Lewis acidity for CO₂ activation.

- Temperature control : Polymerization at 80–100°C balances decomposition and cross-linking rates. Validate performance using gas adsorption isotherms and in situ DRIFTS to monitor CO₂ binding mechanisms .

Q. What strategies resolve contradictions in catalytic activity data for metal-ion complexes of this compound?

Contradictions often arise from variable metal coordination environments. To address this:

Q. How can the recyclability of ionic liquid-coated catalysts (e.g., CaO@SiO2@BAIL) be improved?

- Leaching tests : Use hot filtration to assess metal loss during reactions.

- Surface passivation : Apply silica overlayers to stabilize ionic liquid moieties.

- Regeneration protocols : Wash catalysts with ethanol or DMF to remove organic residues, then reactivate under inert atmospheres. Monitor stability over 6+ cycles via XRD and SEM to detect structural degradation .

Methodological Recommendations

- For reproducibility : Standardize solvent purity (e.g., anhydrous DMF) and glovebox conditions during synthesis to minimize moisture interference .

- For scalability : Pilot-scale reactors should maintain turbulent flow to ensure uniform cross-linking in polymer synthesis .

- For safety : Use flame-resistant PPE when handling ionic liquid-coated nanoparticles due to flammability risks (Category 2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.